molecular formula C15H17NO4 B8422749 1-Methyl-indole-2,5-dicarboxylic acid diethyl ester

1-Methyl-indole-2,5-dicarboxylic acid diethyl ester

Cat. No. B8422749
M. Wt: 275.30 g/mol
InChI Key: WCIUOICFIHAPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06906103B2

Procedure details

Solution of 1-methyl-indole-2,5-dicarboxylic acid diethyl ester 17 (675 mg, 2.5 mmole) and NaOH (5.00 mmole) in a mixture of water/MeOH (1/4) (20 ml) was stirred at 50C for 4 h and then overnight at ambient temperature. The reaction mixture was evaporated in vacuo to dryness and the residue was dissolved in water (20 ml) and acidified with 1M HCl up to pH=3. The precipitate was collected on the filter and washed with water (3×5 ml) and dried over phosphorus pentoxide in dessicator to give 488 mg (89%) of 1-methyl-indole-2,5-dicarboxylic acid 18 as white crystalline material. MS: 218.2 (M−H). 1H-NMR (DMSO-d6): 8.35 (m, 1H, H-4, indole); 7.90 (m, 1H, H-6, indole); 7.41 (d, 1H, H-7, indole); 7.32 (s, 1H, H-3, indole); 4.05 (s, 3H, NCH3, indole).
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH3:20])[C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=2)=[O:5])C.[OH-].[Na+]>O.CO>[CH3:20][N:7]1[C:8]2[C:13](=[CH:12][C:11]([C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH:14]=[C:6]1[C:4]([OH:5])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)C(=O)OCC)C
Name
Quantity
5 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O.CO
Step Two
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (20 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on the
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide in dessicator

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC(=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 488 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.